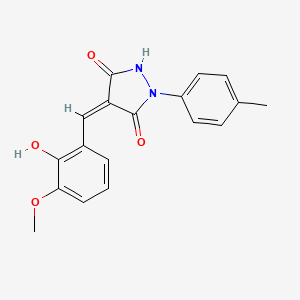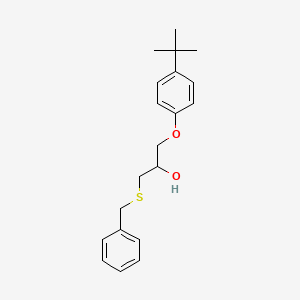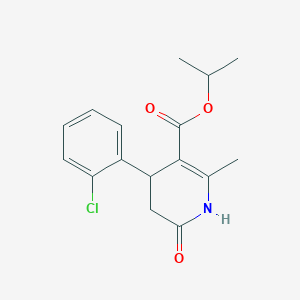
4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that belongs to the family of pyrazolidinedione derivatives. It has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In
作用機序
The mechanism of action of 4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It may also act by inhibiting the activity of cyclooxygenase enzymes.
Biochemical and Physiological Effects:
4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. In addition, it has been shown to reduce fever and pain in animal models.
実験室実験の利点と制限
The advantages of using 4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione in lab experiments include its relatively low cost and ease of synthesis. It also exhibits a broad range of pharmacological activities, making it a versatile compound for various applications. However, its limitations include its low solubility in water, which may limit its bioavailability in vivo. It may also exhibit toxicity at high doses, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential applications in other fields, such as agriculture and industry. Further studies are also needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various diseases.
合成法
The synthesis of 4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione can be achieved through various methods. One of the most common methods is the condensation reaction of 4-methylacetophenone and 2-hydroxy-3-methoxybenzaldehyde in the presence of pyrazolidinedione. This reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions.
科学的研究の応用
4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been extensively studied for its potential applications in medicine. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as an antitumor agent.
特性
IUPAC Name |
(4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-6-8-13(9-7-11)20-18(23)14(17(22)19-20)10-12-4-3-5-15(24-2)16(12)21/h3-10,21H,1-2H3,(H,19,22)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNUQQSCDCBEAN-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-hydroxy-3-methoxybenzylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)

![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)
![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)


![1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![1-(4-methoxyphenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118035.png)